molecular formula C19H22N6O2 B11193013 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B11193013
M. Wt: 366.4 g/mol
InChI Key: WQLBKERPWKXEQH-UHFFFAOYSA-N
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Description

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide is unique due to its combination of oxadiazole, pyridine, and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)imidazole-4-carboxamide

InChI

InChI=1S/C19H22N6O2/c1-19(2,3)18-23-17(27-24-18)13-6-7-20-15(8-13)25-10-14(22-11-25)16(26)21-9-12-4-5-12/h6-8,10-12H,4-5,9H2,1-3H3,(H,21,26)

InChI Key

WQLBKERPWKXEQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4CC4

Origin of Product

United States

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